N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine
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Overview
Description
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group-tolerant conditions . The process begins with the bromination of thiophene to obtain 4-bromothiophene, followed by its acylation to form 4-bromothiophene-2-carbonyl chloride. This intermediate is then reacted with azetidin-3-amine to yield the azetidinyl derivative. Finally, the pyrimidin-2-amine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the coupling and substitution reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles through reactions such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in the Suzuki–Miyaura coupling reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to form stable complexes with these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine
- N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Uniqueness
N-[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine is unique due to its specific combination of a bromothiophene moiety with an azetidinyl and pyrimidinyl structure. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4OS/c13-8-4-10(19-7-8)11(18)17-5-9(6-17)16-12-14-2-1-3-15-12/h1-4,7,9H,5-6H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPUNXOZCWXWCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CS2)Br)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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